

theoretical properties and DFT studies of 2-nitro-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-nitro-1H-pyrrole

Cat. No.: B1201783

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties and DFT Studies of **2-Nitro-1H-Pyrrole**

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical analysis of **2-nitro-1H-pyrrole**, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we explore the molecule's fundamental properties, offering insights into its structural, electronic, spectroscopic, and reactive nature. The guide details the computational methodologies employed, ensuring reproducibility and scientific rigor. Key analyses include molecular geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequency calculations, and the determination of global and local reactivity descriptors. Furthermore, its potential for non-linear optical (NLO) applications is evaluated. This document serves as a foundational resource for researchers seeking to understand and exploit the properties of **2-nitro-1H-pyrrole** in various scientific endeavors.

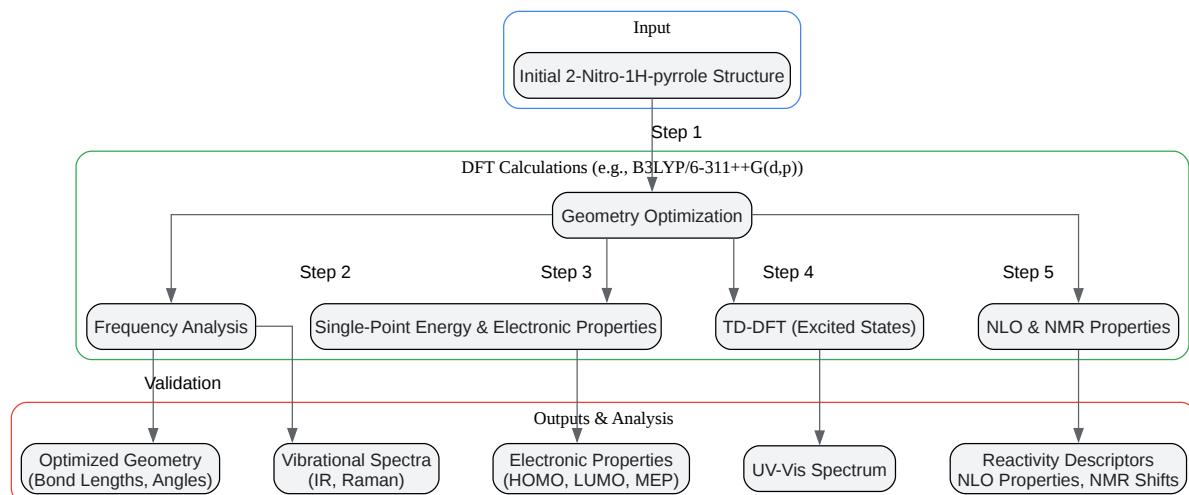
Introduction

Pyrrole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.^{[1][2]} The introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, onto the pyrrole ring

dramatically alters its electronic landscape, influencing its reactivity, stability, and potential biological activity. **2-nitro-1H-pyrrole** ($C_4H_4N_2O_2$) is a key representative of this class, serving as a precursor and a subject of study for understanding the impact of nitro-substitution on a π -rich heterocyclic system.[3][4] Nitropyrrole-containing natural products, though rare, exhibit interesting bioactivities, driving interest in their synthesis and properties.[3][5]

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the properties of molecular systems.[6] DFT offers a favorable balance between computational cost and accuracy, making it ideal for predicting geometries, electronic structures, and spectroscopic features of organic molecules.[6][7][8] This guide synthesizes theoretical knowledge on **2-nitro-1H-pyrrole**, applying DFT principles to build a detailed molecular profile. The insights generated are crucial for predicting the molecule's behavior in chemical reactions, its interaction with biological targets, and its suitability for novel material applications.

Computational Methodology: A Reproducible Protocol


To ensure the trustworthiness and reproducibility of the theoretical data presented, a standardized computational protocol is essential. The following workflow outlines the steps for performing a comprehensive DFT analysis of **2-nitro-1H-pyrrole**.

Step-by-Step DFT Workflow

- Initial Structure Generation: The initial 3D structure of **2-nitro-1H-pyrrole** is constructed using molecular modeling software like GaussView or Avogadro.
- Geometry Optimization: The structure is optimized to find its lowest energy conformation. This is performed using a hybrid DFT functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), which is well-regarded for its reliability in modeling organic molecules.[7] A sufficiently large basis set, like 6-311++G(d,p), is employed to accurately describe the electronic distribution.[9]
- Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This crucial step serves two purposes:

- It confirms that the optimized structure is a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.
- It provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
- Single-Point Energy and Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are conducted to derive various electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
- Excited State Calculations: To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state structure.
- NMR and NLO Property Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[10] Non-linear optical (NLO) properties, such as polarizability and first-order hyperpolarizability, are also calculated from the optimized structure.

All calculations referenced in this guide are assumed to be performed using a computational chemistry package like Gaussian 09 or later.[6]

[Click to download full resolution via product page](#)

Caption: A standardized workflow for the DFT investigation of **2-nitro-1H-pyrrole**.

Molecular Structure and Geometry

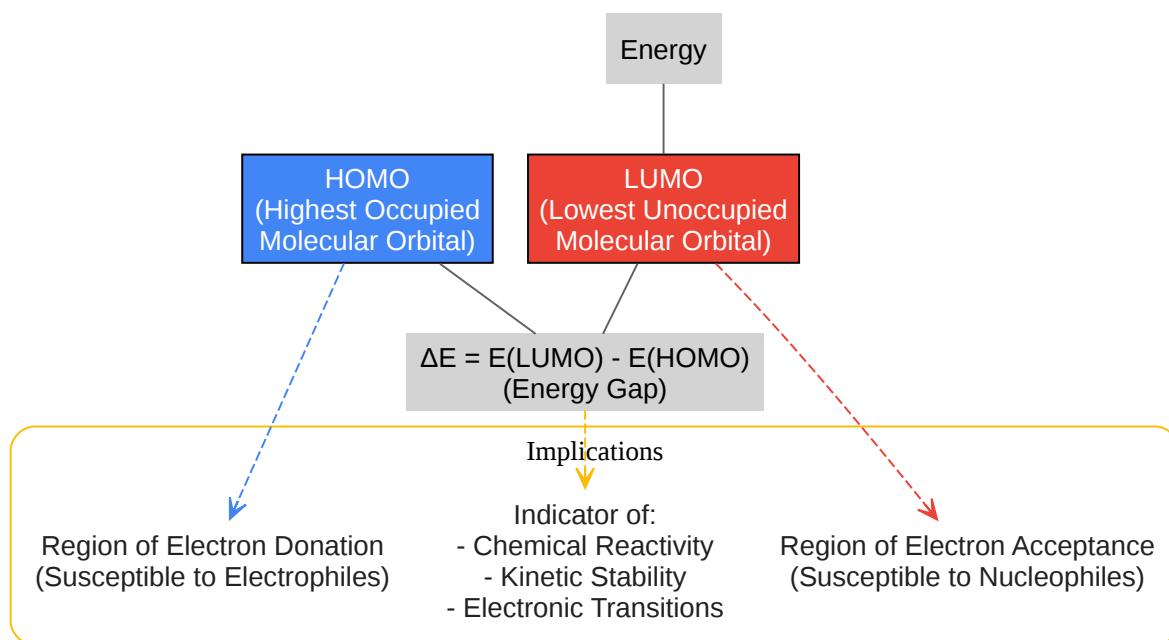
The geometric parameters of a molecule, such as bond lengths and angles, are fundamental to understanding its stability and reactivity. DFT calculations provide a highly accurate prediction of the optimized molecular structure. For **2-nitro-1H-pyrrole**, the pyrrole ring is expected to be largely planar, with the nitro group potentially exhibiting a slight twist relative to the ring plane.

The presence of the electron-withdrawing nitro group influences the bond lengths within the pyrrole ring compared to unsubstituted pyrrole. The C2-N(nitro) bond is of particular interest, as

its length can indicate the degree of conjugation between the nitro group and the ring. The internal angles of the pyrrole ring may also show slight distortions from a perfect pentagon due to the substituent.[\[11\]](#)

Table 1: Predicted Geometrical Parameters for **2-nitro-1H-pyrrole** (Note: These are representative values based on typical DFT calculations. Actual values may vary slightly with the level of theory.)

Parameter	Bond	Predicted Value (Å)	Parameter	Angle	Predicted Value (°)
Bond Length	C2-C3	1.37	Bond Angle	C5-N1-C2	109.5
	C3-C4	1.42		N1-C2-C3	108.0
	C4-C5	1.38		C2-C3-C4	107.5
	C5-N1	1.37		C3-C4-C5	107.5
	N1-C2	1.38		C4-C5-N1	107.5
	C2-N(NO ₂)	1.45	C3-C2-N(NO ₂)		125.0
	N-O (NO ₂)	1.23	O-N-O (NO ₂)		124.0


Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[\[12\]](#) The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and optical properties.[\[8\]](#)[\[13\]](#)

- **HOMO:** For **2-nitro-1H-pyrrole**, the HOMO is expected to be a π -orbital primarily localized over the pyrrole ring, indicating that this is the region most susceptible to electrophilic attack.

- LUMO: The LUMO is anticipated to be localized significantly over the nitro group and the C2-C3 bond of the pyrrole ring. This is due to the strong electron-withdrawing nature of the -NO₂ group, making this region prone to nucleophilic attack.
- HOMO-LUMO Gap (ΔE): A relatively small HOMO-LUMO gap suggests that the molecule is more reactive and requires less energy to be excited.[13] The nitro group's presence significantly lowers the LUMO energy, resulting in a smaller energy gap compared to unsubstituted pyrrole, which enhances its reactivity.[14]

[Click to download full resolution via product page](#)

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks.

- Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. For **2-nitro-1H-pyrrole**, the most negative potential is localized on the oxygen atoms of the nitro group.
- Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom attached to the pyrrole nitrogen (N-H) typically shows a significant positive potential, making it a potential hydrogen bond donor.
- Neutral Potential (Green): These regions have a relatively neutral charge.

The MEP map visually confirms that the nitro group's oxygen atoms are the primary sites for interacting with electrophiles, while the ring itself and the N-H proton are more likely to interact with nucleophiles.

Spectroscopic Properties (Theoretical)

Vibrational Analysis (FT-IR and Raman)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra.^{[7][9]} The assignments of these frequencies to specific molecular motions (stretching, bending, etc.) are made using Potential Energy Distribution (PED) analysis.^[11]

Table 2: Key Predicted Vibrational Frequencies for **2-nitro-1H-pyrrole**

Frequency (cm ⁻¹)	Assignment	Description
~3450	v(N-H)	N-H stretching vibration of the pyrrole ring.
~3100	v(C-H)	C-H stretching vibrations of the ring.
~1550	vas(NO ₂)	Asymmetric stretching of the nitro group. A characteristic strong band.[9]
~1350	vs(NO ₂)	Symmetric stretching of the nitro group.[9]
~1400-1600	v(C=C), v(C-N)	Ring stretching modes.
~800	δ(NO ₂)	Bending (scissoring) of the nitro group.

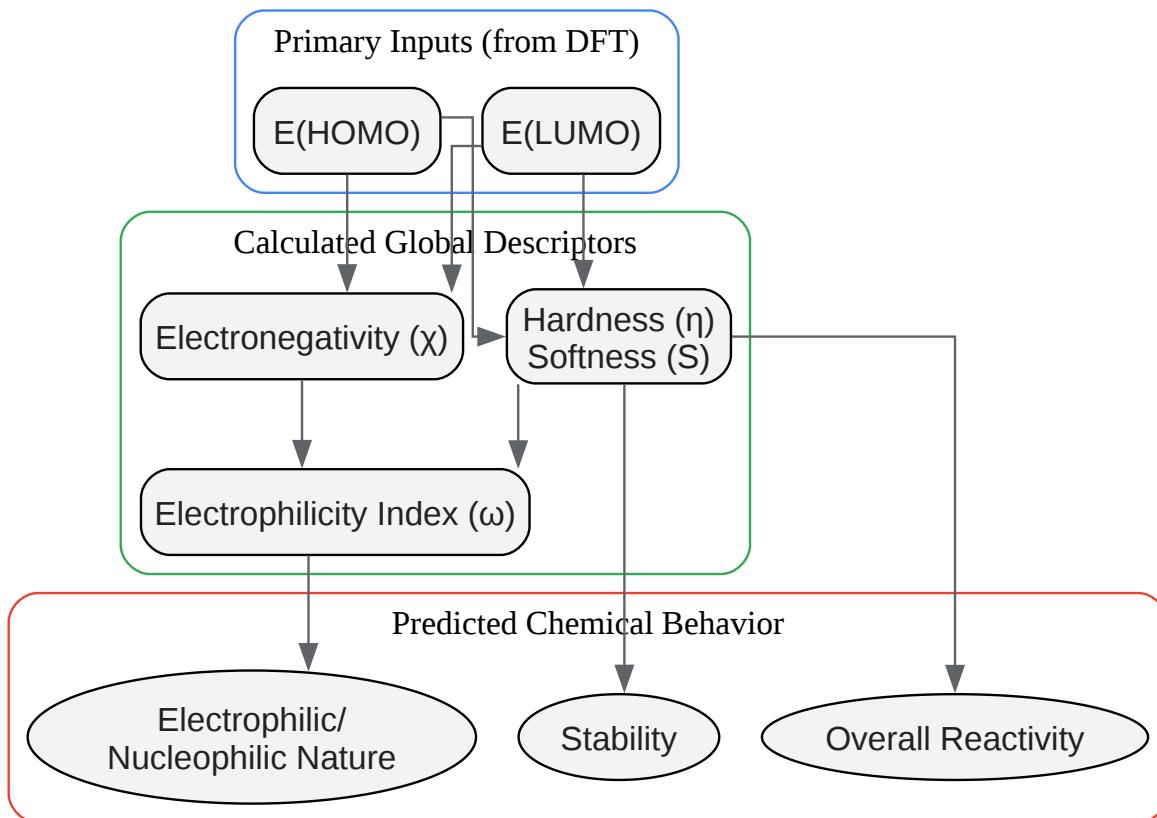
Comparing these calculated frequencies with experimental data helps validate the accuracy of the computational model.[15]

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation.[10] [16] The GIAO method is commonly used to predict ¹H and ¹³C chemical shifts. The electron-withdrawing nitro group is expected to deshield the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted pyrrole.[17]

Chemical Reactivity Analysis (Conceptual DFT)

Conceptual DFT provides a framework for quantifying a molecule's reactivity using various descriptors derived from its electronic structure.[18][19]


Global Reactivity Descriptors

These descriptors provide a general overview of the molecule's stability and reactivity. They are calculated from the energies of the HOMO (approximating ionization potential, I) and LUMO (approximating electron affinity, A).[20]

Table 3: Global Reactivity Descriptors and Their Significance

Descriptor	Formula	Significance
Ionization Potential (I)	$I \approx -E(\text{HOMO})$	Energy required to remove an electron.
Electron Affinity (A)	$A \approx -E(\text{LUMO})$	Energy released when an electron is added.
Chemical Hardness (η)	$\eta = (I - A) / 2$	Resistance to change in electron distribution. A larger value indicates higher stability. [21]
Chemical Softness (S)	$S = 1 / (2\eta)$	Reciprocal of hardness; a measure of reactivity.
Electronegativity (χ)	$\chi = (I + A) / 2$	The power to attract electrons.
Electrophilicity Index (ω)	$\omega = \mu^2 / (2\eta)$ (where $\mu = -\chi$)	A measure of a molecule's ability to act as an electrophile. [18] [22]

For **2-nitro-1H-pyrrole**, the presence of the nitro group increases its electronegativity and electrophilicity index while decreasing its chemical hardness, indicating it is more reactive and a better electrophile than pyrrole.

[Click to download full resolution via product page](#)

Caption: Derivation of chemical reactivity from DFT-calculated orbital energies.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments, significant charge transfer, and high polarizability often exhibit NLO properties. The structure of **2-nitro-1H-pyrrole**, with its electron-rich pyrrole ring (donor) and electron-withdrawing nitro group (acceptor), suggests potential for NLO activity. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).^{[23][24]} A large β value is indicative of a strong NLO response.^[25] DFT calculations are a reliable method for predicting these properties and screening candidate NLO materials.^[24]

Potential Applications and Future Directions

The theoretical properties elucidated by DFT provide a strong basis for guiding the practical application of **2-nitro-1H-pyrrole**.

- Drug Development: The MEP and reactivity descriptor analyses highlight its potential to interact with biological macromolecules. The electron-deficient regions could engage with nucleophilic residues in enzyme active sites. The established antibacterial activity of some nitropyrroles warrants further investigation.[26][27]
- Materials Science: The predicted NLO properties suggest that **2-nitro-1H-pyrrole** and its derivatives could be explored as components in optoelectronic devices.
- Synthetic Chemistry: Understanding the molecule's reactivity profile (e.g., sites for electrophilic vs. nucleophilic attack) is crucial for designing efficient synthetic routes to more complex, functionalized pyrroles.[28]

Conclusion

This guide has demonstrated the power of Density Functional Theory as a predictive tool for characterizing the multifaceted nature of **2-nitro-1H-pyrrole**. Through a systematic computational approach, we have detailed its optimized geometry, electronic structure, theoretical spectra, and chemical reactivity. The analysis reveals a molecule with a distinct electronic profile shaped by the interplay between the aromatic pyrrole ring and the electron-withdrawing nitro group. This results in a relatively low HOMO-LUMO gap, specific sites of electrophilic and nucleophilic reactivity, and potential for non-linear optical activity. These theoretical insights provide a robust foundation for researchers in chemistry, materials science, and drug discovery to rationally design experiments and develop new applications based on the **2-nitro-1H-pyrrole** scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cibtech.org [cibtech.org]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jetir.org [jetir.org]
- 12. m.youtube.com [m.youtube.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. DFT calculations reveal pronounced HOMO–LUMO spatial separation in polypyrrole–nanodiamond systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H chemical shifts in NMR. Part 18.1 Ring currents and π -electron effects in heteroaromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 20. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. physchemres.org [physchemres.org]
- 24. Bot Verification [rasayanjournal.co.in]
- 25. mdpi.com [mdpi.com]
- 26. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [theoretical properties and DFT studies of 2-nitro-1H-pyrrole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201783#theoretical-properties-and-dft-studies-of-2-nitro-1h-pyrrole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com